(5α)-4,5-Epoxy-3,14-dihydroxy-17-(2-propenyl)-morphinan-6-one Cyclic 1,2-Ethanediyl Acetal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5α)-4,5-Epoxy-3,14-dihydroxy-17-(2-propenyl)-morphinan-6-one Cyclic 1,2-Ethanediyl Acetal is a complex organic compound with significant interest in various scientific fields This compound is known for its unique structural features, which include an epoxy group, multiple hydroxyl groups, and a morphinan backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5α)-4,5-Epoxy-3,14-dihydroxy-17-(2-propenyl)-morphinan-6-one Cyclic 1,2-Ethanediyl Acetal typically involves multiple steps, starting from simpler precursors. The key steps include the formation of the morphinan backbone, introduction of the epoxy group, and formation of the cyclic acetal. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for each step to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow synthesis and the use of robust catalysts can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(5α)-4,5-Epoxy-3,14-dihydroxy-17-(2-propenyl)-morphinan-6-one Cyclic 1,2-Ethanediyl Acetal undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The epoxy group can be reduced to form diols.
Substitution: The propenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the epoxy group can produce diols.
Wissenschaftliche Forschungsanwendungen
(5α)-4,5-Epoxy-3,14-dihydroxy-17-(2-propenyl)-morphinan-6-one Cyclic 1,2-Ethanediyl Acetal has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (5α)-4,5-Epoxy-3,14-dihydroxy-17-(2-propenyl)-morphinan-6-one Cyclic 1,2-Ethanediyl Acetal involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression regulation, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (5α)-4,5-Epoxy-3,14-dihydroxy-17-(2-propenyl)-morphinan-6-one Cyclic 1,2-Ethanediyl Acetal include other morphinan derivatives and compounds with similar functional groups, such as:
- (5α)-4,5-Epoxy-3,14-dihydroxy-17-methylmorphinan-6-one
- (5α)-4,5-Epoxy-3,14-dihydroxy-17-(2-propenyl)-morphinan-6-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its cyclic acetal structure. These features confer distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
646032-89-5 |
---|---|
Molekularformel |
C21H25NO5 |
Molekulargewicht |
371.433 |
IUPAC-Name |
(4/'R,4/'aS,12/'bS)-3/'-prop-2-enylspiro[1,3-dioxolane-2,7/'-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline]-4/'a,9/'-diol |
InChI |
InChI=1S/C21H25NO5/c1-2-8-22-9-7-19-16-13-3-4-14(23)17(16)27-18(19)21(25-10-11-26-21)6-5-20(19,24)15(22)12-13/h2-4,15,18,23-24H,1,5-12H2/t15-,18?,19+,20-/m1/s1 |
InChI-Schlüssel |
REVWVRVZYKXLHH-UWFFTQNDSA-N |
SMILES |
C=CCN1CCC23C4C5(CCC2(C1CC6=C3C(=C(C=C6)O)O4)O)OCCO5 |
Synonyme |
(5α)-4,5-Epoxy-3,14-dihydroxy-17-(2-propen-1-yl)-morphinan-6-one Cyclic 1,2-Ethanediyl Acetal |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.